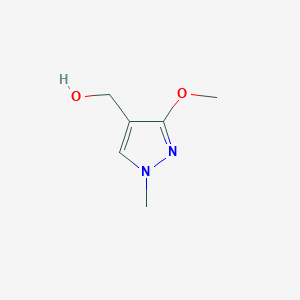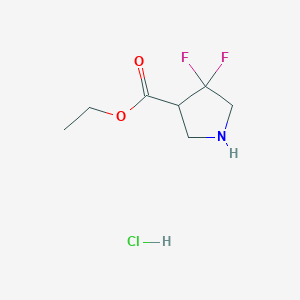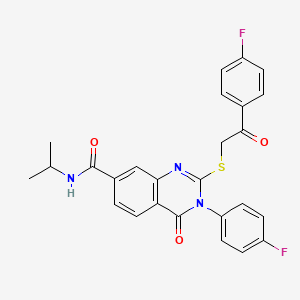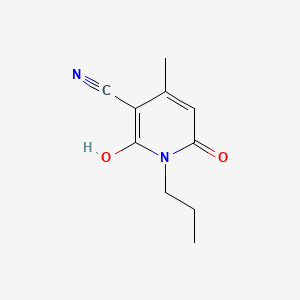
(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic compound that has gained significant attention in scientific research in recent years. This compound is also known as IQ-1S and has been found to have potential applications in the field of medicine and pharmacology.
Wissenschaftliche Forschungsanwendungen
Polymer Science Applications
The study by Miyamoto et al. (1995) involves the preparation of four cyclic pseudoureas and their polymerization to produce pendant-type polyureas and main-chain-type polyureas. These findings highlight the potential of cyclic pseudoureas in developing novel polymeric materials (Miyamoto et al., 1995).
Antimicrobial Activities
Saravanan et al. (2015) synthesized a series of semicarbazide derivatives, demonstrating potential antimicrobial properties against human pathogenic microorganisms. This research emphasizes the chemical compound's relevance in developing new antimicrobial agents (Saravanan et al., 2015).
Herbicidal Activities
Luo et al. (2008) designed and synthesized triazolinone derivatives with phenylurea pharmacophores, identifying compounds with promising herbicidal activities. This study provides insights into the compound's application in agriculture for weed control (Luo et al., 2008).
Synthesis Methodologies
Fathalla et al. (2001) discussed a one-pot synthesis method for quinazolin-4-yl-thioureas, showcasing the versatility and efficiency of synthesizing related compounds. This contributes to the field of synthetic chemistry by providing a novel approach to compound synthesis (Fathalla et al., 2001).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with phenylurea in the presence of a base to form the desired product.", "Starting Materials": [ "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "Phenylurea", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde to a reaction flask", "Add phenylurea to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux", "Stir the reaction mixture for several hours", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent (e.g. ethanol)", "Dry the solid product under vacuum", "Recrystallize the solid product from a suitable solvent (e.g. ethanol)" ] } | |
CAS-Nummer |
899972-92-0 |
Molekularformel |
C19H20N4O2 |
Molekulargewicht |
336.395 |
IUPAC-Name |
1-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)12-23-17(15-10-6-7-11-16(15)21-19(23)25)22-18(24)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,20,22,24) |
InChI-Schlüssel |
QPOITXACHHFGDU-OQKWZONESA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2662397.png)
![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2662400.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2662401.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2662402.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2662406.png)
![1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one](/img/structure/B2662408.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B2662410.png)

![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2662415.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea](/img/structure/B2662417.png)